molecular formula C11H21N3O7 B13941879 alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside CAS No. 59465-75-7

alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside

Cat. No.: B13941879
CAS No.: 59465-75-7
M. Wt: 307.30 g/mol
InChI Key: QPDOWPQMZIHMOJ-IGORNWKESA-N
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Description

Alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside is a chemical compound with the molecular formula C11H21N3O7. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a glucopyranoside backbone with a propyl group and a nitrosoureido moiety.

Preparation Methods

The synthesis of alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside involves several steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a glucopyranoside derivative.

    Introduction of Propyl Group: A propyl group is introduced to the glucopyranoside backbone through a substitution reaction.

    Formation of Nitrosoureido Moiety: The nitrosoureido group is introduced through a series of reactions involving nitrosation and urea derivatives.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrosoureido group to amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the propyl group or the nitrosoureido moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: Research explores its potential therapeutic applications, including its role as an antibiotic and its effects on pancreatic islet cells.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside involves its interaction with specific molecular targets. The nitrosoureido group acts as a nitric oxide donor, which can lead to DNA alkylation and strand breaks. This compound is known to cause DNA damage in pancreatic islet cells, making it a valuable tool in diabetes research .

Comparison with Similar Compounds

Alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside can be compared with similar compounds such as:

    Streptozotocin: Another nitrosoureido compound with similar diabetogenic properties.

    Alloxan: A compound that also induces diabetes in experimental models but has a different mechanism of action.

    N-Nitrosomethylurea: Shares the nitrosoureido group but differs in its overall structure and applications.

The uniqueness of this compound lies in its specific glucopyranoside backbone and the combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

59465-75-7

Molecular Formula

C11H21N3O7

Molecular Weight

307.30 g/mol

IUPAC Name

3-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]-1-methyl-1-nitrosourea

InChI

InChI=1S/C11H21N3O7/c1-3-4-20-10-7(12-11(18)14(2)13-19)9(17)8(16)6(5-15)21-10/h6-10,15-17H,3-5H2,1-2H3,(H,12,18)/t6-,7-,8-,9-,10+/m1/s1

InChI Key

QPDOWPQMZIHMOJ-IGORNWKESA-N

Isomeric SMILES

CCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)N(C)N=O

Canonical SMILES

CCCOC1C(C(C(C(O1)CO)O)O)NC(=O)N(C)N=O

Origin of Product

United States

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